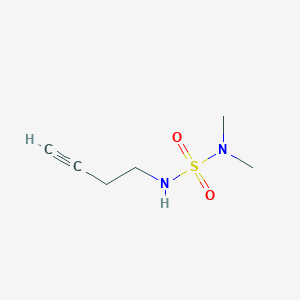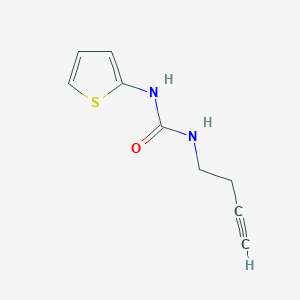
(but-3-yn-1-yl)(dimethylsulfamoyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“But-3-yn-1-yl” is a butyne molecule with an amino group at one end. “Dimethylsulfamoyl” is a sulfamoyl group with two methyl groups attached. The compound “(but-3-yn-1-yl)(dimethylsulfamoyl)amine” would hypothetically be a molecule where these two groups are connected .
Molecular Structure Analysis
The molecular structure would consist of a but-3-yn-1-yl chain with a dimethylsulfamoyl group attached. The exact structure would depend on the position of the attachment .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of alkynes, amines, and sulfamoyl groups. This could include addition reactions, nucleophilic substitutions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the environment. It would likely be a polar molecule due to the presence of the sulfamoyl group .科学研究应用
(BDSMA) has a wide range of scientific research applications. It is used as a catalyst in a number of chemical reactions, including the synthesis of organic compounds, the formation of polymers, and the production of pharmaceuticals. It is also used in biochemistry as a reagent in the synthesis of peptides and proteins, as well as in the purification of proteins. Additionally, (BDSMA) is used in cell biology as a tool for studying cell signaling pathways and in pharmacology as a tool for screening potential drug candidates.
作用机制
(BDSMA) acts as a catalyst or activator in a range of biochemical and physiological processes. It binds to the active site of enzymes or other proteins, and then facilitates the formation of a covalent bond between the substrate and the enzyme. This covalent bond then triggers the biochemical or physiological process.
Biochemical and Physiological Effects
(BDSMA) has been shown to be involved in a number of biochemical and physiological processes. For example, it has been shown to be involved in the regulation of gene expression and cell signaling pathways. It has also been shown to be involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, (BDSMA) has been shown to be involved in the regulation of the immune system, metabolism, and the formation of new blood vessels.
实验室实验的优点和局限性
(BDSMA) has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and non-toxic, making it suitable for use in a variety of laboratory settings. Additionally, (BDSMA) is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, (BDSMA) can be difficult to purify and can be easily contaminated with impurities. Additionally, (BDSMA) can react with other compounds, leading to unexpected results.
未来方向
There are a number of potential future directions related to (BDSMA). For example, further research could focus on developing new synthesis methods to improve the efficiency and yield of the compound. Additionally, further research could focus on exploring the potential therapeutic applications of (BDSMA). For example, research could focus on the potential use of (BDSMA) in the treatment of cancer, autoimmune diseases, and other diseases. Additionally, further research could focus on exploring the potential use of (BDSMA) in the development of new drugs and in the development of novel drug delivery systems.
合成方法
(BDSMA) can be synthesized through a two-step process. First, the starting material, dimethylsulfamoyl chloride, is reacted with but-3-yn-1-ol in a basic medium. This reaction produces the intermediate compound, (but-3-yn-1-yl)dimethylsulfamoyl chloride. The second step involves the reaction of the intermediate compound with an amine source, such as ammonia, to yield (but-3-yn-1-yl)(dimethylsulfamoyl)amine.
安全和危害
属性
IUPAC Name |
4-(dimethylsulfamoylamino)but-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c1-4-5-6-7-11(9,10)8(2)3/h1,7H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPXOFBWESZNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6495853.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B6495865.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide](/img/structure/B6495870.png)
![2-bromo-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B6495873.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopentanecarboxamide](/img/structure/B6495876.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495888.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6495895.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6495900.png)
![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B6495902.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6495908.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6495925.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B6495927.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide](/img/structure/B6495937.png)